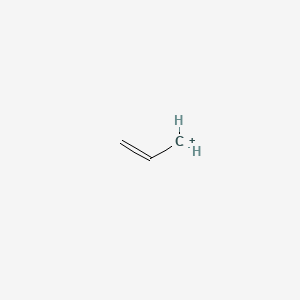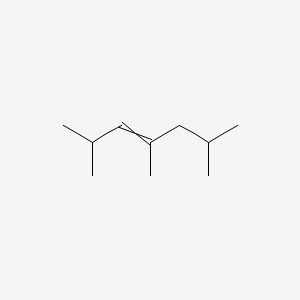
2,4,6-Trimethylhept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethylhept-3-ene is an organic compound with the molecular formula C10H20. It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptane chain. This compound is notable for its branched structure, with three methyl groups attached to the second, fourth, and sixth carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylhept-3-ene can be achieved through various methods, including:
Alkylation of Alkenes: One common method involves the alkylation of a suitable alkene precursor with methylating agents under controlled conditions.
Dehydration of Alcohols: Another approach is the dehydration of 2,4,6-trimethylheptan-3-ol using acid catalysts such as sulfuric acid or phosphoric acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Cracking: Utilizing catalytic cracking processes to break down larger hydrocarbons into smaller, more useful molecules, including this compound.
Fractional Distillation: Separation of the desired compound from a mixture of hydrocarbons through fractional distillation, leveraging differences in boiling points.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into 2,4,6-trimethylheptane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: 2,4,6-Trimethylheptan-3-one or 2,4,6-Trimethylheptanoic acid.
Reduction: 2,4,6-Trimethylheptane.
Substitution: 2,4,6-Tribromoheptane.
Aplicaciones Científicas De Investigación
2,4,6-Trimethylhept-3-ene finds applications in various fields of scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which 2,4,6-Trimethylhept-3-ene exerts its effects depends on the specific reaction or application. For example:
Oxidation: The double bond undergoes electrophilic addition, followed by cleavage and formation of oxygen-containing functional groups.
Reduction: The double bond is hydrogenated, resulting in the addition of hydrogen atoms and conversion to an alkane.
Substitution: The double bond reacts with halogens or other substituents, leading to the formation of new carbon-halogen bonds.
Comparación Con Compuestos Similares
2,4,6-Trimethylhept-3-ene can be compared with other similar alkenes, such as:
2,4,6-Trimethylhex-3-ene: Similar structure but with a shorter carbon chain.
2,4,6-Trimethylhept-2-ene: Similar structure but with the double bond at a different position.
2,4,6-Trimethylheptane: The fully saturated analog without a double bond.
Uniqueness: The unique positioning of the double bond and the specific branching pattern of methyl groups in this compound contribute to its distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
2,4,6-trimethylhept-3-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-8(2)6-10(5)7-9(3)4/h6,8-9H,7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBKYWWEBIJMOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=CC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657608 |
Source


|
| Record name | 2,4,6-Trimethylhept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126690-66-2 |
Source


|
| Record name | 2,4,6-Trimethylhept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
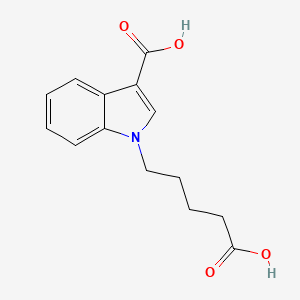
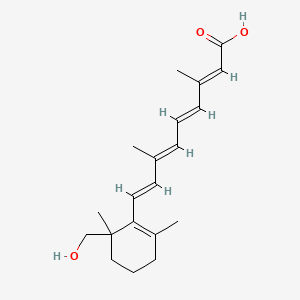
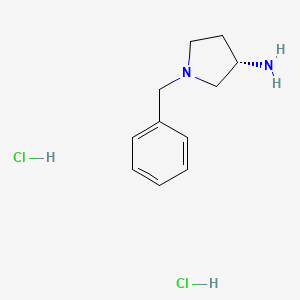

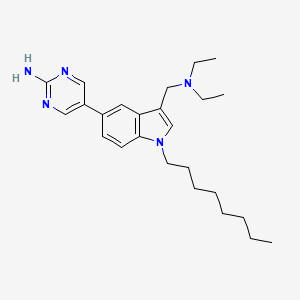
![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)
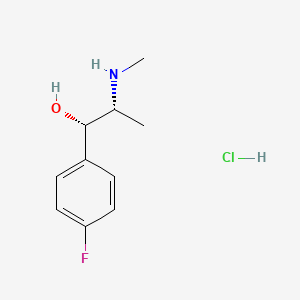
![(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B593012.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide](/img/structure/B593013.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide](/img/structure/B593015.png)

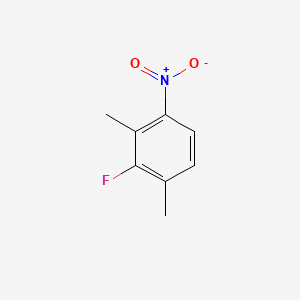
![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)
